

"discovery and history of quinoline compounds"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Ethyl-4-hydroxyquinoline*

Cat. No.: *B1604984*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Quinoline Compounds

A Note from the Scientist

In the vast realm of heterocyclic chemistry, few scaffolds command the same level of historical and therapeutic significance as quinoline. This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of facts to explore the "why" behind the discovery and development of this remarkable compound class. We will journey from its serendipitous discovery in the 19th century to its central role in combating global health crises and its ongoing evolution in modern chemistry. This is the story of quinoline: a story of scientific curiosity, synthetic ingenuity, and enduring impact.

The Dawn of Discovery: From Coal Tar and Cinchona Bark

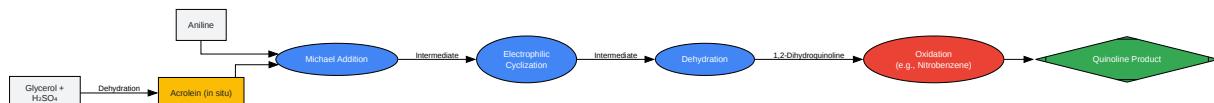
The story of quinoline begins not with a single, deliberate act of creation, but with parallel discoveries from two disparate sources: the industrial byproduct of coal tar and the bark of the Cinchona tree.

- 1834: The First Isolation from Coal Tar: The German chemist Friedlieb Ferdinand Runge, known for his pioneering work in coal tar chemistry, first isolated a substance he named "leukol" (from Greek leukos, meaning white) due to its reaction with chloride of lime. This was the first recorded isolation of the quinoline molecule, though its structure remained a mystery.

- 1842: Linking to a Natural Wonder - Quinine: A pivotal moment came when Charles Frédéric Gerhardt demonstrated that the distillation of the famed antimalarial alkaloid, quinine, with a strong alkali (potassium hydroxide) yielded the very same oily base Runge had found in coal tar. This experiment was crucial; it established a direct chemical link between a vital natural medicine and a compound derivable from industrial waste, sparking intense interest in its structure and potential.

Deciphering the Blueprint: Structural Elucidation and the Dawn of Synthesis

With quinoline identified from both natural and industrial sources, the next great challenge was to determine its structure and, more importantly, to learn how to build it from scratch. This would free chemists from their reliance on the natural supply of Cinchona bark.


The Skraup Synthesis (1880): A Foundational Breakthrough

The first successful and practical total synthesis of quinoline was reported by the Czech chemist Zdenko Hans Skraup in 1880. The Skraup synthesis is a powerful cyclization reaction that, in its classic form, involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene corresponding to the aniline used.

Causality Behind the Experimental Choices:

- Glycerol & Sulfuric Acid: The concentrated sulfuric acid first dehydrates the glycerol to form acrolein (propenal), an α,β -unsaturated aldehyde. This is the key electrophile in the reaction.
- Aniline: The aniline acts as the nucleophile, with its amino group attacking the acrolein in a Michael addition.
- Oxidizing Agent (Nitrobenzene): After the initial cyclization and dehydration steps, the resulting dihydroquinoline intermediate needs to be oxidized to the stable aromatic quinoline ring. Nitrobenzene is a convenient choice as it is reduced to aniline, which can then participate in the reaction.

Diagram of the Skraup Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A workflow diagram of the Skraup quinoline synthesis.

Exemplary Protocol: Classic Skraup Synthesis of Quinoline

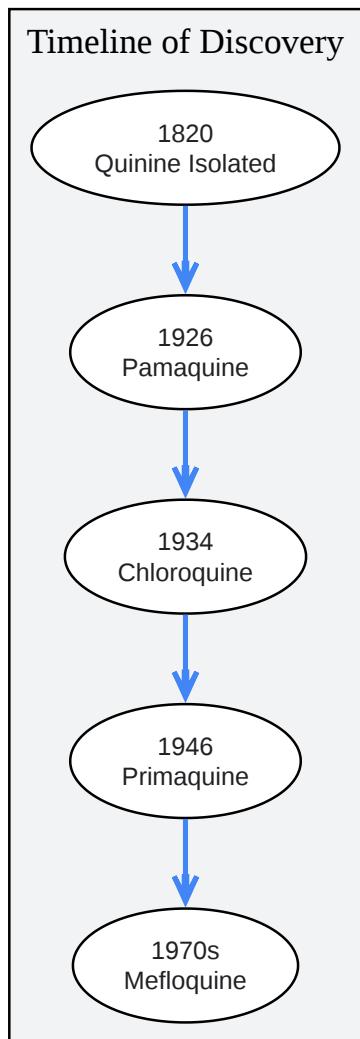
This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions.

- Preparation: In a 1-L round-bottom flask fitted with a reflux condenser, cautiously mix 87 g (0.65 mole) of anhydrous glycerol with 24 g (0.26 mole) of aniline.
- Addition of Acid: Slowly and with cooling, add 100 g (54.3 mL) of concentrated sulfuric acid to the mixture.
- Addition of Oxidant: Add 42 g (0.34 mole) of nitrobenzene to the flask.
- Heating and Reflux: Heat the mixture gently. The reaction is exothermic and will become vigorous. Once the initial reaction subsides, heat the flask to reflux for 3-4 hours.
- Workup - Part 1 (Removal of Nitrobenzene): Allow the mixture to cool slightly and, while still warm, pour it into a 2-L flask. Steam distill the mixture to remove any unreacted nitrobenzene.
- Workup - Part 2 (Isolation): Make the residue in the flask strongly alkaline with a concentrated sodium hydroxide solution. The quinoline will separate as a dark oil.
- Purification: Separate the quinoline layer. The crude product can be purified by steam distillation from the alkaline solution, followed by fractional distillation.

Expanding the Synthetic Toolkit

The Skraup synthesis, while revolutionary, can be harsh. This spurred the development of alternative methods, each with its own advantages for accessing differently substituted quinolines.

Synthesis Method	Key Reactants	General Conditions	Key Advantages/Insights
Skraup (1880)	Aniline, Glycerol, H ₂ SO ₄ , Oxidant	Strongly acidic, high temperature	Robust and high-yielding for simple quinolines. The in-situ formation of acrolein is a key feature.
Doebner-von Miller (1881)	Aniline, α,β -Unsaturated Aldehyde/Ketone	Acid-catalyzed (e.g., HCl, ZnCl ₂)	More versatile than Skraup as it allows for a wider variety of substituents by using different α,β -unsaturated carbonyls.
Friedländer (1882)	2-Aminobenzaldehyde or Ketone, Compound with α -methylene group	Acid or base-catalyzed	A convergent synthesis that forms the new ring by joining two pre-functionalized fragments. Excellent for regiocontrol.
Combes (1888)	Aniline, β -Diketone	Acid-catalyzed	A reliable method for synthesizing 2,4-disubstituted quinolines. The reaction proceeds via a Schiff base intermediate.


The Golden Age: Quinolines in the Global Fight Against Malaria

The structural link between quinoline and quinine was not just an academic curiosity; it was the starting point for one of the most significant chapters in the history of medicinal chemistry.

- **Quinine: The Natural Standard:** For centuries, quinine from Cinchona bark was the only effective treatment for malaria. However, supply was volatile, especially during wartime, creating a desperate need for a synthetic alternative.
- **The Synthetic Revolution:** German chemists, cut off from quinine supplies during World War I, led the charge. This effort produced Pamaquine in 1926, the first synthetic antimalarial, followed by the landmark discovery of Chloroquine in 1934 (initially named Resochin). Chloroquine proved to be highly effective, better tolerated than its predecessors, and became a cornerstone of malaria treatment for decades.

Mechanism of Action Insight: Quinolines exert their antimalarial effect by interfering with the parasite's detoxification process in the host's red blood cells. The parasite digests hemoglobin, releasing toxic heme. It normally polymerizes this heme into non-toxic hemozoin. Chloroquine is believed to cap the growing hemozoin polymer, leaving toxic heme to build up and kill the parasite.

Historical Timeline of Key Antimalarial Quinolines

[Click to download full resolution via product page](#)

Caption: A timeline showing the discovery of major quinoline-based antimalarial drugs.

Beyond Malaria: The Versatility of the Quinoline Scaffold

The success in antimalarial drug discovery unlocked the broader potential of the quinoline core, leading to its incorporation into a wide array of functional molecules.

- Antiseptics and Biocides: 8-Hydroxyquinoline (Oxine) was found to have potent antiseptic and disinfectant properties, owing to its ability to chelate metal ions essential for bacterial

enzyme function.

- **The Rise of Fluoroquinolones:** A major therapeutic advance came with the modification of the quinoline core to create the quinolone antibiotics. The addition of a fluorine atom at position 6 and a piperazine ring at position 7 led to the development of broad-spectrum antibiotics like Ciprofloxacin and Levofloxacin. These drugs act by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication.
- **Modern Applications:** The quinoline scaffold is a privileged structure in modern drug discovery, appearing in anticancer drugs (e.g., as kinase inhibitors), anti-inflammatory agents, and compounds targeting neurodegenerative diseases. Its rigid, planar structure and ability to be functionalized at multiple positions make it an ideal starting point for designing molecules that interact with biological targets.

Conclusion: An Enduring Legacy and a Bright Future

From its humble origins in a bottle of coal tar distillate to its role as a life-saving therapeutic scaffold, the history of quinoline is a testament to the power of chemical synthesis. The journey from Runge's "leukol" to modern kinase inhibitors illustrates a perfect feedback loop: a natural product inspires investigation, synthesis provides access and variation, and biological testing reveals new therapeutic potential, which in turn inspires new synthetic endeavors. The quinoline core remains a fertile ground for discovery, promising future innovations in medicine, materials science, and catalysis for years to come.

- To cite this document: BenchChem. ["discovery and history of quinoline compounds"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604984#discovery-and-history-of-quinoline-compounds\]](https://www.benchchem.com/product/b1604984#discovery-and-history-of-quinoline-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com